molecular formula C15H28O6 B1381704 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate CAS No. 70146-31-5

2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate

Cat. No.: B1381704
CAS No.: 70146-31-5
M. Wt: 304.38 g/mol
InChI Key: GYADCNGJWOPCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” is a complex organic molecule with the molecular formula C15H28O6 and a molecular weight of 304.38 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts to form esters . The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

The compound “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ester and hydroxyl groups can be modified to enhance bioavailability and target specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups contribute to the formation of cross-linked networks, enhancing the mechanical properties of the final products.

Mechanism of Action

The mechanism of action of “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with target proteins to exert their effects. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater versatility in synthetic modifications and potential biological activities .

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-pentanoyloxypropyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYADCNGJWOPCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(CO)(CO)COC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867610
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70146-31-5
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Reactant of Route 3
Reactant of Route 3
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Reactant of Route 4
Reactant of Route 4
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Reactant of Route 5
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Reactant of Route 6
Reactant of Route 6
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.